GW274150 was developed by GlaxoSmithKline and is primarily utilized in experimental pharmacology to study the role of nitric oxide in various pathological conditions. The compound is classified under the category of iNOS inhibitors, which are important in research related to inflammatory diseases, ischemia/reperfusion injury, and other conditions where excessive nitric oxide production is detrimental to tissue health.
The synthesis of GW274150 involves several key steps that utilize standard organic chemistry techniques. The synthesis typically begins with the preparation of L-homocysteine derivatives, followed by the introduction of the iminoethyl group. Specific methods include:
The detailed reaction mechanism involves nucleophilic attack by the amino group of L-homocysteine on the iminoethyl electrophile, leading to the formation of GW274150.
The molecular structure of GW274150 can be described in terms of its key functional groups and stereochemistry:
3D structural analysis using computational modeling techniques can provide insights into its binding interactions with iNOS.
GW274150 primarily participates in biochemical reactions where it acts as an inhibitor of iNOS. The key reactions include:
Experimental setups often involve measuring changes in nitric oxide levels or assessing downstream effects on inflammation markers in biological assays.
The mechanism of action for GW274150 revolves around its selective inhibition of iNOS:
This selectivity is crucial for minimizing side effects associated with broader nitric oxide synthase inhibition.
GW274150 possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems.
GW274150 has a wide range of scientific applications:
GW274150 [(S)-2-amino-(1-iminoethylamino)-5-thioheptanoic acid] was engineered through strategic molecular modifications of the endogenous NOS substrate L-arginine. The core design integrated a sulfur atom at the C5 position of the aliphatic chain, replacing the methylene group to enhance electronic interactions with the iNOS active site. This sulfur substitution significantly improved metabolic stability by reducing susceptibility to hepatic degradation while maintaining the zwitterionic character essential for binding the iNOS dimer interface [1] [4]. The acetamidine moiety (-C(=NH)NH₂) was retained to mimic L-arginine’s guanidinium group, enabling competitive displacement of the natural substrate (Kd = 40 nM for human iNOS) [7].
Table 1: Evolution of Acetamidine-Based iNOS Inhibitors
Compound | Structural Feature | iNOS IC50 (μM) | Limitations |
---|---|---|---|
1400W | Benzyl-substituted acetamidine | 0.03 (Human) | Acute toxicity at high doses |
Aminoguanidine | Short aliphatic chain | 30 (Rat) | Low selectivity (eNOS inhibition) |
GW274150 | C5 thioether linkage | 2.19 (Human); 1.15 (Rat) | Optimized PK/PD and safety profile |
The design prioritized oral bioavailability by balancing polarity (log P = -2.1) with facilitated transport via amino acid carriers (y+LAT-1), enabling efficient cellular uptake in macrophages and inflamed tissues [6]. This approach addressed key limitations of earlier inhibitors like 1400W, which exhibited narrow therapeutic windows due to off-target toxicity [1] [4].
Achieving isoform specificity required exploiting subtle differences in the oxygenase domain of iNOS versus constitutive isoforms (eNOS/nNOS). Computational modeling revealed that iNOS possesses a wider substrate channel than eNOS, accommodating GW274150’s extended heptanoic acid chain without steric clashes. The sulfur atom’s van der Waals interactions with iNOS-specific residues (e.g., Glu377 in murine iNOS) further enhanced binding specificity [4] [7].
Critical optimizations included:
Table 2: Selectivity Profile of GW274150 Across NOS Isoforms
Isoform | Species | IC50 (μM) | Selectivity Ratio (vs. iNOS) | Key Structural Determinants |
---|---|---|---|---|
iNOS | Human | 2.19 | 1 | Glu371 salt bridge; C5 thioether binding |
eNOS | Human | >500 | >228 | Narrower substrate channel; Ser117 exclusion |
nNOS | Rat | ~200 | >174 | Ala678 steric hindrance |
These refinements yielded exceptional selectivity: >300-fold for iNOS over eNOS and >100-fold over nNOS in enzymatic assays [4] [7] [8].
GW274150 exhibits slow, tight-binding inhibition requiring NADPH cofactor presence, indicative of a multi-step mechanism: initial rapid equilibrium with iNOS, followed by conformational stabilization of the inhibitor-enzyme complex. Kinetic studies demonstrated time-dependent inhibition, with maximal efficacy reached after 30 minutes of pre-incubation with NADPH [1] [4]. The binding reversibility by excess L-arginine confirmed its competitive nature at the substrate pocket [1] [6].
Key pharmacological characteristics:
Table 3: Preclinical Efficacy in Disease Models
Model | Species | Dose & Route | Key Outcomes | Mechanistic Evidence |
---|---|---|---|---|
Carrageenan-induced pleurisy | Rat | 2.5–10 mg/kg i.p. | ↓ Exudate volume (67%), PMN infiltration (72%), TNF-α (59%) | Reduced ICAM-1/PAR expression in lungs |
Collagen-induced arthritis | Mouse | 5 mg/kg i.p. daily | ↓ Clinical score (54%); joint histopathology; prevented cartilage degradation | Suppressed synovial iNOS activity; ↓ nitrotyrosine |
Hemorrhagic shock | Rat | 5 mg/kg i.v. pre-shock | ↓ Creatinine (48%), ALT (52%), pancreatic enzymes; no effect on hypotension | Attenuated organ nitrotyrosine staining |
Transport studies in J774 macrophages confirmed GW274150 uptake is mediated by system y⁺LAT-1, a cationic amino acid transporter (Km = 0.24 mM). This carrier-dependent accumulation explains its enhanced distribution to inflamed sites expressing high transporter density [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7